2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Vue d'ensemble

Description

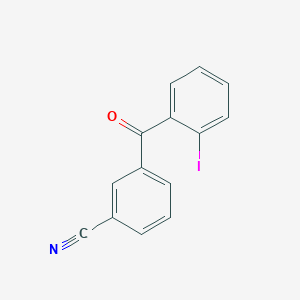

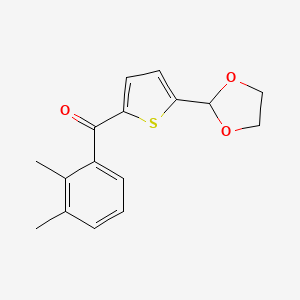

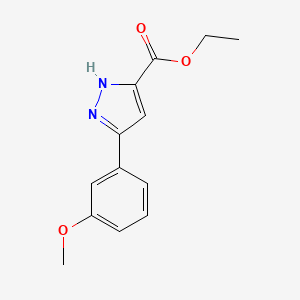

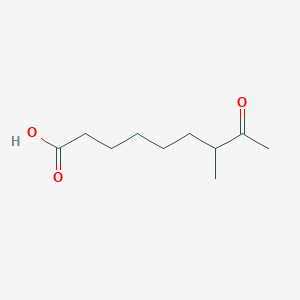

2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, also known as 2,3-DM-5-DOT, is an organic compound of the thiophene family that has been studied for its potential application in a variety of scientific fields. The structure of 2,3-DM-5-DOT consists of a benzoyl group bound to a thiophene ring, with a dioxolane group attached to the thiophene ring. 2,3-DM-5-DOT has been studied in the fields of chemistry, materials science, and biology, due to its potential applications in the synthesis of new materials and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

Thiophene derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antioxidant properties. For instance, new thiophene compounds obtained through Buchwald-Hartwig C-N cross-coupling exhibited significant antioxidant activity. Their effectiveness was assessed through various methods, such as reducing power, scavenging effect on radicals, inhibition of erythrocyte hemolysis, and inhibition of lipid peroxidation, demonstrating their potential in medicinal chemistry for developing antioxidant therapies (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Electrochemical and Electrochromic Properties

Another area of application is the development of electrochemical and electrochromic materials. For example, polymers based on thiophene derivatives, including carbazole-EDOT and dithienylpyrrole derivatives, have been synthesized and shown to exhibit multi-electrochromic properties. These materials displayed fast switching times, reasonable optical contrast, and good coloration efficiency, making them suitable for use in electrochromic devices (Hu, Li, Liu, Zhang, Luo, & Jin, 2019).

Organic Sensitizers for Solar Cells

Thiophene-based compounds have been explored as organic sensitizers for solar cell applications. Novel organic sensitizers comprising donor, electron-conducting, and anchoring groups, which include thiophene units, have been synthesized. Upon anchoring onto TiO2 film, these sensitizers achieved unprecedented efficiency in photon to current conversion, highlighting their potential in improving the efficiency of photovoltaic devices (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Antimicrobial Studies

Additionally, thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. Novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives pendant to the thieno[2,3-b]thiophene moiety exhibited promising results in antimicrobial evaluation, indicating their potential as new antimicrobial agents (Kheder & Mabkhot, 2012).

Propriétés

IUPAC Name |

(2,3-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-10-4-3-5-12(11(10)2)15(17)13-6-7-14(20-13)16-18-8-9-19-16/h3-7,16H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBJGGGESYJIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641979 | |

| Record name | (2,3-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |

CAS RN |

898779-16-3 | |

| Record name | (2,3-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613750.png)